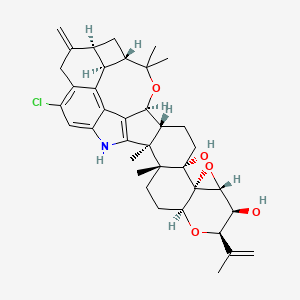

Penitrem F

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

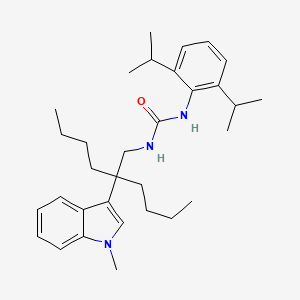

Penitrem F is a mycotoxin produced by the fungus Penicillium crustosum. It belongs to the group of indole-diterpene mycotoxins, which are known for their potent tremorgenic effects. These compounds are toxic to vertebrates and other animal groups even at low concentrations, causing both acute and chronic diseases .

Vorbereitungsmethoden

Penitrem F is synthesized by Penicillium crustosum under specific environmental conditions. The production of penitrems, including this compound, is influenced by various abiotic factors such as media composition, incubation time, temperature, pH, light, water activity, and the presence of carbon and nitrogen sources . For instance, glucose at a concentration of 50 g/L and glutamate as a nitrogen source significantly enhance the production of penitrems. Additionally, oxidative stress induced by copper sulfate promotes the biosynthesis of these compounds . Industrial production methods typically involve cultivating Penicillium crustosum on solid or liquid media under controlled conditions to maximize yield .

Analyse Chemischer Reaktionen

Penitrem F undergoes various chemical reactions, including oxidation and reduction. The compound’s structure features multiple functional groups that can participate in these reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Penitrem F has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a standard for analytical methods to detect and quantify mycotoxins in food and environmental samples . In biology, this compound is studied for its effects on cellular processes and its potential as a tool for investigating signal transduction pathways . In medicine, research focuses on its toxicological effects and potential therapeutic applications, such as its antiproliferative activity against certain cancer cell lines .

Wirkmechanismus

Penitrem F exerts its effects by blocking high-conductance calcium-activated potassium channels (BK channels) and impairing gamma-aminobutyric acid (GABA) neurotransmission in the cerebellum . This disruption in ion channel function leads to the tremorgenic effects observed in animals exposed to the compound. The molecular targets and pathways involved in its mechanism of action are still being investigated, but it is clear that this compound affects both neuronal and non-neuronal cells .

Vergleich Mit ähnlichen Verbindungen

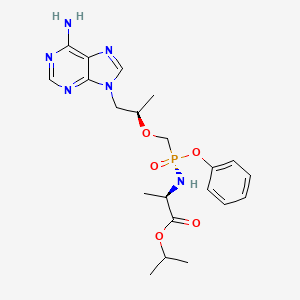

Penitrem F is part of a family of indole-diterpene mycotoxins, which includes other compounds such as Penitrem A, Penitrem B, Penitrem C, Penitrem D, and Penitrem E . These compounds share a similar cyclic diterpene scaffold and indole moiety but differ in their functional groups and stereochemistry. This compound is unique due to its specific structural features, such as the presence of a chlorine atom at C-6 and an epoxy group, which contribute to its distinct biological activity .

Eigenschaften

CAS-Nummer |

78213-65-7 |

|---|---|

Molekularformel |

C37H44ClNO5 |

Molekulargewicht |

618.2 g/mol |

IUPAC-Name |

(1S,2R,5S,6S,8R,9S,10R,12S,15R,16S,25S,27S,28S)-21-chloro-15,16,33,33-tetramethyl-24-methylidene-10-prop-1-en-2-yl-7,11,32-trioxa-18-azadecacyclo[25.4.2.02,16.05,15.06,8.06,12.017,31.019,30.022,29.025,28]tritriaconta-17(31),19,21,29-tetraene-5,9-diol |

InChI |

InChI=1S/C37H44ClNO5/c1-15(2)29-28(40)32-37(44-32)23(42-29)9-10-34(6)35(7)19(8-11-36(34,37)41)30-27-26-22(39-31(27)35)14-21(38)18-12-16(3)17-13-20(24(17)25(18)26)33(4,5)43-30/h14,17,19-20,23-24,28-30,32,39-41H,1,3,8-13H2,2,4-7H3/t17-,19+,20+,23+,24+,28+,29-,30+,32-,34-,35-,36+,37+/m1/s1 |

InChI-Schlüssel |

YWORPEZTBDVGCS-JCMMWUKFSA-N |

Isomerische SMILES |

CC(=C)[C@@H]1[C@@H]([C@@H]2[C@@]3(O2)[C@@H](O1)CC[C@]4([C@]3(CC[C@@H]5[C@@]4(C6=C7[C@H]5OC([C@H]8C[C@H]9[C@@H]8C1=C7C(=CC(=C1CC9=C)Cl)N6)(C)C)C)O)C)O |

Kanonische SMILES |

CC(=C)C1C(C2C3(O2)C(O1)CCC4(C3(CCC5C4(C6=C7C5OC(C8CC9C8C1=C7C(=CC(=C1CC9=C)Cl)N6)(C)C)C)O)C)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Azepine-1-carboxamide, N,N',N''-[(2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris(methyl-3,1-phenylene)]tris[hexahydro-2-oxo-](/img/structure/B12780188.png)

![(2S)-3,3,3-trifluoro-2-hydroxy-2-methyl-N-(5,5,10-trioxo-4H-[1]benzothiepino[4,3-b]furan-9-yl)propanamide](/img/structure/B12780189.png)

![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-(diaminomethylidenehydrazinylidene)methyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B12780227.png)